2-(Pyrimidin-5-yl)benzaldehyde

概要

説明

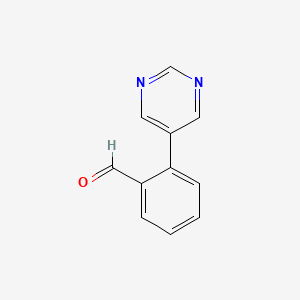

2-(Pyrimidin-5-yl)benzaldehyde is an organic compound with the molecular formula C11H9N2O It is a heterocyclic aromatic aldehyde, featuring a benzaldehyde moiety substituted with a pyrimidine ring at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

2-(Pyrimidin-5-yl)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde under acidic conditions to form the desired product. Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyrimidinyl boronic acid derivative reacts with a benzaldehyde derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

化学反応の分析

Types of Reactions

2-(Pyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: 2-(Pyrimidin-5-yl)benzoic acid.

Reduction: 2-(Pyrimidin-5-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

2-(Pyrimidin-5-yl)benzaldehyde possesses a unique structure that combines a pyrimidine ring with a benzaldehyde moiety. Its molecular formula is C11H8N2O, and it has a melting point of approximately 173°C. The compound's reactivity is primarily attributed to the aldehyde functional group, which can undergo various chemical transformations.

As a Chemical Intermediate

One of the primary uses of this compound is as a chemical intermediate in the synthesis of pharmaceuticals. It can be converted into various derivatives, such as 2-pyrimidinylbenzamide, which serves as a ligand in catalytic processes like asymmetric hydrogenation and rhodium-catalyzed reactions .

Antiviral and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antiviral and anti-inflammatory activities. It is being investigated as a lead compound for developing treatments for viral infections and inflammatory diseases .

Drug Development

The compound's unique structural features make it an attractive candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways .

Agrochemical Applications

This compound is utilized in the agrochemical industry for developing herbicides and pesticides. Its ability to interact with biological systems makes it suitable for synthesizing compounds that can effectively control pests and enhance agricultural productivity .

Synthesis of Polymers

The compound serves as a building block for synthesizing advanced materials, including polymers with specialized properties such as conductivity and thermal stability . These materials are essential in various applications, from electronics to coatings.

Catalytic Processes

作用機序

The mechanism of action of 2-(Pyrimidin-5-yl)benzaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor of certain enzymes involved in disease pathways, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific context of its use.

類似化合物との比較

2-(Pyrimidin-5-yl)benzaldehyde can be compared with other similar compounds, such as:

- 2-(Pyrimidin-5-yl)phenol

- 4-(Pyrimidin-2-yl)benzaldehyde

- 2-(5-Pyrimidinyl)benzaldehyde

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their reactivity and applications. For instance, this compound is unique in its ability to act as a temporary directing group for metal-catalyzed C-H functionalization, providing high selectivity without additional synthetic steps .

生物活性

2-(Pyrimidin-5-yl)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol. This compound features a benzaldehyde group attached to a pyrimidine ring, presenting unique structural characteristics that may confer various biological activities. The exploration of its biological potential is particularly relevant in the context of drug discovery and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system activity.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity, potentially through the inhibition of bacterial enzymes.

- CYP Enzyme Inhibition : Research suggests that this compound may interact with cytochrome P450 enzymes, influencing the pharmacokinetics of co-administered drugs.

- Anticancer Activity : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation.

The biological effects of this compound are likely mediated through various mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It can influence cellular processes by modulating signaling pathways and gene expression.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antimicrobial Study :

- A study assessed the antibacterial efficacy of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.

-

CYP Inhibition Study :

- Research involving in vitro assays revealed that this compound acts as a moderate inhibitor of CYP450 enzymes, suggesting implications for drug-drug interactions in clinical settings.

-

Cancer Research :

- In a controlled experiment, derivatives of this compound were tested for anticancer properties. The findings highlighted its ability to induce apoptosis in specific cancer cell lines, indicating potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Pyrimidin-4-yl)benzaldehyde | Similar pyrimidine-benzaldehyde core | Moderate antibacterial |

| 4-(Pyridin-2-yl)benzaldehyde | Different nitrogen positioning | Anticancer properties |

| Benzaldehyde | No pyrimidine ring | General solvent properties |

This table illustrates how variations in structure can lead to differences in biological activity.

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the pharmacodynamics and pharmacokinetics in live models.

- Mechanistic Studies : Elucidating precise molecular mechanisms underlying its biological effects.

- Derivatives Development : Synthesizing and testing new derivatives to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. Q1. What is the role of 2-(Pyrimidin-5-yl)benzaldehyde in C–H functionalization, and how does it differ from traditional directing groups?

A1. this compound acts as a temporary directing group (TDG) in metal-catalyzed C–H functionalization. Unlike traditional directing groups (DGs), which require covalent attachment and subsequent removal, TDGs form transient coordination complexes with metal catalysts, enabling meta-selective functionalization of amine-containing substrates. This eliminates the need for additional synthetic steps to install or remove DGs, streamlining the process .

Q. Q2. What are the key synthetic protocols for preparing this compound?

A2. While specific protocols for this compound are not detailed in the evidence, analogous syntheses (e.g., 2-pyrrolidine-1-yl-benzaldehydes) involve:

- Nucleophilic aromatic substitution : Reacting fluorobenzaldehyde derivatives with amines under heated conditions (e.g., 150°C in DMF with K₂CO₃ as a base) .

- Microwave-assisted synthesis : Enhancing reaction efficiency for related benzaldehyde derivatives by reducing reaction times and improving yields .

Purification typically involves extraction (ethyl acetate), washing (ammonium chloride), and solvent removal under reduced pressure.

Advanced Research Questions

Q. Q3. How does this compound achieve meta selectivity in C–H functionalization, and what factors influence its efficacy?

A3. The pyrimidine moiety coordinates with transition metals (e.g., Pd, Ru), creating a steric and electronic environment that directs functionalization to the meta position of aniline derivatives. Key factors include:

- Substrate electronic effects : Electron-donating groups on the substrate enhance coordination stability.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve reaction rates .

- Catalyst choice : Palladium catalysts paired with oxidizing agents (e.g., Ag₂CO₃) are commonly used .

Q. Q4. What methodological challenges arise when using this compound in complex substrates, and how can they be addressed?

A4. Challenges include:

- Competing coordination sites : Steric hindrance or alternative binding groups (e.g., heteroatoms) may reduce selectivity.

- Byproduct formation : Imine intermediates may hydrolyze under acidic conditions.

- Solution : Use anhydrous conditions and stabilize intermediates with mild bases (e.g., NaHCO₃) .

Q. Q5. How can researchers validate the selectivity and efficiency of this compound in C–H functionalization?

A5. Validation strategies include:

- Kinetic isotopic effect (KIE) studies : Differentiate between directed and non-directed pathways.

- X-ray crystallography : Confirm regioselectivity by solving structures of intermediates (e.g., using SHELXL for refinement) .

- Comparative analysis : Benchmark against other TDGs (e.g., 2-fluoro-6-(pyrimidin-5-yl)aniline) using NMR or LC-MS to quantify meta/para/ortho ratios .

Q. Data Analysis and Contradictions

Q. Q6. How should researchers reconcile discrepancies in reported yields or selectivity for reactions involving this compound?

A6. Contradictions often arise from:

- Substrate variability : Electron-rich vs. electron-poor anilines exhibit differing reactivities.

- Catalyst loading : Over-stoichiometric metal amounts may promote non-selective pathways.

Q. Q7. What advanced techniques are recommended for characterizing intermediates formed with this compound?

A7.

- In-situ NMR or IR spectroscopy : Monitor imine formation and metal coordination in real-time.

- High-resolution mass spectrometry (HRMS) : Confirm intermediate structures (e.g., Pd-TDG complexes).

- Computational modeling : DFT calculations to map transition states and rationalize selectivity .

Q. Applications in Medicinal Chemistry

Q. Q8. Can this compound be applied to synthesize bioactive molecules, such as Hsp70 modulators?

A8. Yes. Derivatives of pyrimidine-containing benzaldehydes are precursors for Hsp70/Hsc70 modulators (e.g., thiopyrimidine derivatives), which are explored for cancer therapy. The TDG’s meta-directing capability enables precise functionalization of core scaffolds in multi-step syntheses .

特性

IUPAC Name |

2-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJBEALHNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396710 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640769-71-7 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。